molecular formula C23H44N4O15 B1254257 Inosamycin D

Inosamycin D

Cat. No.: B1254257
M. Wt: 616.6 g/mol
InChI Key: ZMRHISCREAEQQW-MXESDJFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inosamycin D is a natural product found in Streptomyces hygroscopicus with data available.

Scientific Research Applications

  • Cancer Research and Treatment :

    • Actinomycin D has been studied for its effects on cell proliferation and apoptosis in osteosarcoma cells. The research indicates that Actinomycin D can induce apoptosis in tumor cells by inhibiting anti-apoptotic gene transcriptions, leading to cell cycle arrest and apoptosis, suggesting its potential use in chemotherapy for treating osteosarcoma (Lu et al., 2015).
  • Antibacterial Research :

    • Fosfomycin, an antibiotic revisited for its activity against drug-resistant Gram-negative pathogens, has been studied for its resistance mechanisms. Research on FosA proteins, which confer fosfomycin resistance, indicates their widespread presence in Gram-negative bacteria. This research suggests that targeting FosA activity could potentiate fosfomycin's effectiveness against drug-resistant bacteria (Ito et al., 2017).
  • Neurological Disease Research :

    • Drugs like mithramycin A, which can inhibit neuronal apoptosis induced by oxidative stress and DNA damage, are being studied for their potential in treating neurological diseases. This suggests that certain DNA-binding drugs could be effective in managing diseases associated with abnormal activation of apoptosis (Chatterjee et al., 2001).
  • Photodynamic Therapy Research :

    • The photodynamic action of Actinomycin D has been explored for its potential in photodynamic therapy. This research indicates that Actinomycin D enhances DNA photosensitization, suggesting its possible use in unique and controllable DNA cleavage methods (Pan et al., 2001).
  • Antitumor Drug Delivery Research :

    • The use of ultrasmall graphene quantum dots for delivering drugs like Daunomycin to DNA duplexes has been investigated. This research provides insights into the dynamics of drug delivery and its interaction with DNA, aiding the development of more effective antitumor treatments (Sinha & Purkayastha, 2020).
  • Tuberculosis Treatment Research :

    • The study of genomic responses of Mycobacterium tuberculosis to different drug treatments, including isoniazid and thiolactomycin, helps in understanding the mode of action of these drugs. This is crucial for developing more effective treatments for tuberculosis (Betts et al., 2003).
  • Biochemical Mechanism Studies :

    • Research on enzymes like DesII, involved in the biosynthesis of bioactive compounds like TDP-D-desosamine, provides insights into the biochemical mechanisms of these processes, which is important for the development of novel antibiotics (Szu et al., 2009).
  • Chemical Analysis and Discrimination Research :

    • Actinomycin D has been used as a chiral solvating agent for the enantiomeric determination of different chiral carboxylic acids, demonstrating its utility in chemical analysis and discrimination (Bai et al., 2019).
  • Immunogenic Cell Stress Research :

    • The study of immunogenic cell stress induced by chemotherapy drugs like dactinomycin provides insights into how these drugs can trigger an immune response against tumors, which is significant for cancer treatment (Humeau et al., 2020).

Properties

Molecular Formula

C23H44N4O15

Molecular Weight

616.6 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol

InChI

InChI=1S/C23H44N4O15/c24-2-7-13(32)15(34)10(26)21(37-7)40-18-5(25)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(27)16(35)14(33)8(3-28)38-22/h5-23,28-36H,1-4,24-27H2/t5-,6+,7+,8+,9+,10+,11-,12-,13+,14-,15+,16-,17+,18+,19+,20+,21+,22+,23-/m0/s1

InChI Key

ZMRHISCREAEQQW-MXESDJFFSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CO)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N

Canonical SMILES

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N

Synonyms

BMY-28162
BMY-28163
BMY-28164
BMY-28165
Bu-2659
inosamycin A
inosamycin B
inosamycin C
inosamycin D
inosamycins

Origin of Product

United States

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